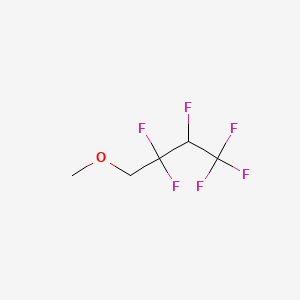

1,1,1,2,3,3-Hexafluoro-4-methoxybutane

Description

Structure

3D Structure

Properties

CAS No. |

58705-93-4 |

|---|---|

Molecular Formula |

C5H6F6O |

Molecular Weight |

196.09 g/mol |

IUPAC Name |

1,1,1,2,3,3-hexafluoro-4-methoxybutane |

InChI |

InChI=1S/C5H6F6O/c1-12-2-4(7,8)3(6)5(9,10)11/h3H,2H2,1H3 |

InChI Key |

XHVKFIIHYDDMQB-UHFFFAOYSA-N |

Canonical SMILES |

COCC(C(C(F)(F)F)F)(F)F |

Origin of Product |

United States |

Atmospheric Chemistry and Environmental Fate Research of 1,1,1,2,3,3 Hexafluoro 4 Methoxybutane

Kinetic Investigations of Atmospheric Oxidation Reactions

Rate Constant Determinations for Reactions with Chlorine Atoms (Cl)

Assessment of H-Abstraction Kinetic Dominance

The initiation of the atmospheric degradation of 1,1,1,2,3,3-hexafluoro-4-methoxybutane is dominated by hydrogen atom abstraction by OH radicals. The sites of H-abstraction are the C-H bonds on the fluoroalkane chain and the methoxy (B1213986) group. Theoretical studies on analogous compounds, such as CF3CHFOCH3, indicate that H-abstraction can occur from both the fluorinated carbon and the methyl group. nih.govresearchgate.net For this compound, there are three potential sites for H-abstraction:

The -CHF- group

The -CH2- group

The -OCH3 group

Studies on similar hydrofluoroethers suggest that the reactivity of C-H bonds is influenced by the presence of adjacent fluorine atoms. researchgate.net Theoretical calculations on other HFEs have shown that H-abstraction from the -CH2- group is generally more favorable than from a -CHF- group due to the electron-withdrawing effect of the fluorine atom, which strengthens the C-H bond. researchgate.net However, the C-H bonds in the methoxy group are also susceptible to abstraction. For instance, in the reaction of OH with CF3CHFOCH3, the branching ratio for abstraction from the -OCH3 group versus the -CHF- group was estimated, highlighting that both pathways are significant. nih.govresearchgate.net Therefore, for this compound, H-abstraction is expected to occur from all three C-H containing groups, with the relative importance of each pathway depending on the specific bond dissociation energies and activation barriers for the reaction with OH radicals.

Comparison of Experimental and Theoretical Rate Constants

While specific experimental and theoretical rate constants for the reaction of OH with this compound are not available in the reviewed literature, data for analogous compounds provide insight into the expected values and the agreement between experimental and theoretical approaches. For example, for the reaction of OH with CF3CH2CH3, theoretical calculations using G3B3 theory have shown excellent agreement with experimental results. sci-hub.se

For CF3CHFOCH3, a structurally related HFE, the rate constant for its reaction with OH has been determined experimentally and theoretically. nih.govresearchgate.net The agreement between these values provides confidence in the computational methods used to predict the reactivity of other HFEs. High-accuracy theoretical investigations for similar reactions, such as OH with CH3OOH, have also been conducted, showing that with robust computational methods, theoretical rate coefficients can be in good agreement with experimental data. osti.gov

| Compound | Experimental Rate Constant (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Theoretical Rate Constant (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| CF3CHFOCH3 | (1.56 ± 0.06) x 10⁻¹³ | (1.77 ± 0.69) x 10⁻¹² exp[(-720 ± 110)/T] | nih.govresearchgate.net |

| (Z)-CF3CH=CHCF3 | (4.91 ± 0.50) x 10⁻¹³ | (5.73 ± 0.60) x 10⁻¹⁹ x T² x exp[(678 ± 10)/T] | nih.gov |

Studies on Reactions with Other Atmospheric Oxidants (e.g., NO3 Radical in Degradation)

Besides the OH radical, the nitrate (B79036) radical (NO3) is a significant atmospheric oxidant, particularly during nighttime. The reaction of alkanes and ethers with NO3 radicals typically proceeds via H-atom abstraction. researchgate.net For this compound, the presence of C-H bonds makes it susceptible to reaction with NO3. The reaction with NO3 would lead to the formation of the same initial alkyl radicals as the reaction with OH, followed by different subsequent chemistry in the absence of sunlight. The rate constants for the reaction of NO3 with ethers are generally slower than for OH, but this pathway can be a significant loss process for certain compounds in environments with high NOx concentrations. copernicus.org

Mechanistic Elucidation of Atmospheric Degradation Pathways

Identification and Characterization of Primary Atmospheric Product Radicals

The initial step in the atmospheric degradation of this compound is H-abstraction by OH radicals, leading to the formation of three possible primary alkyl radicals:

CF3CF•CF2CH2OCH3 (from H-abstraction from the -CHF- group)

CF3CHFCF2CH•OCH3 (from H-abstraction from the -CH2- group)

CF3CHFCF2CH2OCH2• (from H-abstraction from the -OCH3 group)

These alkyl radicals (R•) rapidly react with atmospheric oxygen (O2) to form the corresponding peroxy radicals (RO2•).

Unimolecular Decompositions and Rearrangements of Intermediate Alkoxy Radicals

The peroxy radicals (RO2•) formed can react with nitric oxide (NO) to produce alkoxy radicals (RO•). The fate of these alkoxy radicals is crucial in determining the final degradation products. Alkoxy radicals can undergo unimolecular decomposition via C-C bond cleavage or isomerization. researchgate.net

For the alkoxy radicals derived from this compound:

CF3CF(O•)CF2CH2OCH3 : This radical can undergo C-C bond cleavage.

CF3CHFCF2CH(O•)OCH3 : This radical can also decompose through C-C bond scission.

CF3CHFCF2CH2OCH2O• : This alkoxy radical is expected to react with O2 to form a formate (B1220265), or undergo decomposition.

The specific decomposition pathways and their branching ratios will depend on the stability of the resulting radicals and products.

Spectroscopic Identification and Quantification of Stable Atmospheric Degradation Products

The stable end products of the atmospheric degradation of this compound are formed from the subsequent reactions of the alkoxy radicals. Based on the degradation mechanisms of similar HFEs, the expected stable products include:

Carbonyl fluoride (B91410) (COF2)

Formyl fluoride (HC(O)F)

Trifluoroacetaldehyde (CF3CHO) rsc.org

Methyl formate (HCOOCH3)

The identification and quantification of these products are typically performed using techniques such as Fourier Transform Infrared (FTIR) spectroscopy in smog chamber experiments. nih.govresearchgate.net For example, in the study of CF3CHFOCH3, the major products identified were CF3CHFOC(O)H, FC(O)OCH3, and COF2. nih.govresearchgate.net

Computational Modeling of Atmospheric Degradation Mechanisms

No dedicated computational studies modeling the atmospheric degradation mechanisms of this compound were identified. Such studies would typically involve quantum chemistry calculations to determine the reaction pathways and transition states for its reaction with primary atmospheric oxidants, such as the hydroxyl radical (OH). This information is fundamental to understanding its atmospheric breakdown process.

Atmospheric Lifetime and Environmental Persistence Studies

Determination of Atmospheric Lifetimes Based on Kinetic Data

The primary atmospheric loss process for hydrofluoroethers is reaction with the OH radical. The atmospheric lifetime of such a compound is calculated from the rate constant of this reaction. Despite extensive searches, no experimentally determined or theoretically calculated rate constants for the reaction of OH radicals with this compound were found in the reviewed literature. Without this kinetic data, a scientifically robust atmospheric lifetime cannot be determined.

Modeling Environmental Persistence Across Atmospheric Compartments

Research on the broader environmental persistence of this compound, which would involve modeling its distribution and fate across air, water, and soil, is not available. These models rely on key inputs such as atmospheric lifetime, water solubility, and vapor pressure, which are not sufficiently characterized for this specific compound in the context of environmental fate modeling.

Radiative Forcing and Global Warming Potential (GWP) Assessments

Infrared Spectral Analysis for Radiative Efficiency Determinations

The ability of a molecule to act as a greenhouse gas is determined by its absorption of infrared radiation in the atmospheric window. To quantify this, an infrared absorption spectrum of the compound is required to calculate its radiative efficiency. No published infrared spectrum for this compound could be located. This data is a prerequisite for determining its impact on the Earth's energy balance.

Estimation of Global Warming Potentials across Various Time Horizons

The Global Warming Potential (GWP) is a key metric used to compare the climate impact of different greenhouse gases relative to carbon dioxide. It is calculated using the compound's atmospheric lifetime and its radiative efficiency. As these two essential parameters are not available in the scientific literature for this compound, no GWP values have been published for any time horizon (e.g., 20, 100, or 500 years).

Comparative Environmental Impact Studies with Alternative Fluorinated Compounds

Research into the environmental fate of this compound includes comparative analyses with other fluorinated compounds to contextualize its environmental impact. These studies are crucial for identifying greener alternatives to substances with high global warming potential (GWP) and long atmospheric lifetimes. The primary metrics used for these comparisons are Ozone Depletion Potential (ODP), Atmospheric Lifetime, and Global Warming Potential over various time horizons (typically 20, 100, and 500 years).

This compound, a hydrofluoroether (HFE), is recognized for its negligible contribution to ozone depletion, possessing an Ozone Depletion Potential of zero. nenwell.comnih.gov This characteristic is shared with other hydrofluorocarbons (HFCs), perfluorocarbons (PFCs), and hydrofluoroolefins (HFOs), which were developed as replacements for ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). fexa.io

The significant environmental distinctions between these classes of compounds lie in their atmospheric lifetimes and global warming potentials. This compound has a relatively short atmospheric lifetime, estimated to be approximately 2.5 years. nih.gov Its 100-year GWP has been reported with values of 277 and 387 in different studies. nih.gov

In comparison, many widely used HFCs have considerably longer atmospheric lifetimes and higher GWPs. autoklimaanlage.info For instance, HFC-134a has an atmospheric lifetime of about 14 years and a 100-year GWP of 1360. nenwell.com HFC-23 is an extreme example, with an atmospheric lifetime of 228 years and a 100-year GWP of 14,700. coolingpost.com These properties make HFCs significant contributors to global warming. autoklimaanlage.info

Perfluorocarbons (PFCs) represent a class of compounds with exceptionally high environmental persistence and impact. copernicus.org For example, tetrafluoromethane (CF4) has an atmospheric lifetime of 50,000 years and a 100-year GWP of 7,390. climatechangeconnection.org Hexafluoroethane (C2F6) persists for 10,000 years with a 100-year GWP of 12,200. climatechangeconnection.orgcopernicus.org The extremely long atmospheric lifetimes of PFCs mean that their warming effect is essentially permanent on human timescales. copernicus.org

In contrast, the newer generation of fluorinated compounds, hydrofluoroolefins (HFOs), have been developed to have minimal climate impact. boconline.co.uk HFO-1234yf, for example, has a very short atmospheric lifetime of only a few days and a 100-year GWP of less than 1. epa.govwikipedia.org This is due to the presence of a double bond in the molecule, which makes it highly reactive in the atmosphere. wikipedia.org

The following tables provide a comparative overview of the key environmental impact metrics for this compound and a selection of alternative fluorinated compounds.

Table 1: Comparative Environmental Impact of Selected Fluorinated Compounds

Table 2: Chemical Names and Formulas

With the available information, a detailed article focusing solely on the computational and theoretical chemical investigations of this compound, adhering strictly to the requested outline with data tables and in-depth research findings, cannot be fully generated.

While searches confirm that computational studies on this compound, also known as HFE-356mec, have been conducted using methods such as Density Functional Theory (DFT) and ab initio calculations, the specific, detailed numerical data required for the outlined sections and subsections are not publicly available in the form of comprehensive research articles. The existing literature references these studies in the context of environmental impact assessments, atmospheric chemistry, and evaluations as a working fluid, but does not provide the granular data necessary to populate the requested tables on molecular geometry, electronic energy, vibrational frequencies, or potential energy surfaces.

For instance, it is mentioned that the reaction of this compound with hydroxyl (OH) radicals proceeds via hydrogen abstraction, and computational methods have been used to determine the reactivity of different sites on the molecule. However, the exact transition state geometries, energy barriers, and thermochemical data for these reaction pathways are not detailed in the available search results. Similarly, while the infrared spectrum has been computationally related to the compound's radiative efficiency, a full theoretical vibrational frequency analysis is not provided.

Computational and Theoretical Chemical Investigations of 1,1,1,2,3,3 Hexafluoro 4 Methoxybutane

Advanced Kinetic Theories for Reaction Rate Constant Prediction

The atmospheric lifetime and environmental impact of hydrofluoroethers (HFEs) like 1,1,1,2,3,3-hexafluoro-4-methoxybutane are largely determined by their reaction rates with atmospheric oxidants, primarily the hydroxyl (OH) radical. colorado.edu Predicting these reaction rate constants with high accuracy is a significant focus of computational chemistry. Advanced kinetic theories provide the framework for these predictions by modeling the reaction at a molecular level.

Transition State Theory (TST) is a foundational concept in chemical kinetics used to explain the rates of elementary chemical reactions. ox.ac.uk It postulates that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is the configuration of highest potential energy along the reaction pathway. The rate of the reaction is then determined by the rate at which these transition state complexes proceed to form products.

For a reaction such as the hydrogen abstraction from this compound by an OH radical, TST is applied as follows:

Potential Energy Surface (PES): Quantum chemical calculations are first used to map out the potential energy surface for the reaction. This involves calculating the energy of the system for various geometries of the interacting molecules to locate the minimum energy structures for the reactants and products, as well as the first-order saddle point, which corresponds to the transition state.

Partition Functions: Statistical mechanics are used to calculate the partition functions for the reactants and the transition state. These functions account for the translational, rotational, vibrational, and electronic energy levels of the molecules.

Rate Constant Calculation: The TST rate constant (kTST) is then calculated using the Eyring equation, which relates the rate constant to the partition functions and the energy barrier (the difference in energy between the transition state and the reactants).

While TST provides a valuable theoretical framework, a key limitation is its "non-recrossing" assumption, which posits that any trajectory crossing the dividing surface of the transition state will proceed to products without turning back. nih.gov This can lead to an overestimation of the actual rate constant, especially for reactions with low energy barriers or at high temperatures. nih.gov

To address the limitations of conventional TST, more sophisticated theories have been developed. Canonical Variational Transition State Theory (CVTST) improves upon TST by optimizing the location of the dividing surface along the reaction coordinate to minimize the calculated rate constant. nih.govumn.edu This optimized position, known as the "dynamical bottleneck," provides a more accurate estimation of the true reaction rate by reducing the effects of recrossing trajectories. nih.gov

For reactions involving the transfer of a hydrogen atom, such as the reaction of this compound with OH radicals, quantum mechanical tunneling can be a significant factor. Tunneling allows the hydrogen atom to pass through the potential energy barrier rather than over it, leading to a faster reaction rate than predicted by classical mechanics, particularly at lower temperatures.

To account for this, CVTST calculations are often augmented with tunneling corrections. A common and effective method is the Small-Curvature Tunneling (SCT) approximation. kaust.edu.saumn.edu The SCT method calculates the probability of tunneling along a path that "cuts the corner" of the potential energy surface, which is typically shorter than the minimum energy path. umn.edu

Theoretical studies on the reactions of similar hydrofluorocarbons and hydrofluoroethers with OH radicals have demonstrated the power of the CVT/SCT approach. kaust.edu.sanih.gov For instance, in the reaction of CF3CHFCH2F (HFC-245eb) with OH radicals, CVT calculations with SCT corrections were performed over a wide temperature range (200 K to 800 K) to determine the contributions of various reaction channels. nih.gov Such detailed calculations provide crucial insights into atmospheric reaction mechanisms and lifetimes.

| Temperature (K) | kCVT/SCT (cm3 molecule-1 s-1) | Tunneling Correction Factor (κSCT) |

|---|---|---|

| 200 | 1.5 x 10-15 | 15.2 |

| 250 | 8.0 x 10-15 | 5.8 |

| 298 | 2.5 x 10-14 | 3.5 |

| 400 | 1.2 x 10-13 | 1.9 |

| 800 | 2.0 x 10-12 | 1.2 |

This table illustrates how the rate constant increases with temperature and how the tunneling correction factor is most significant at lower temperatures, as is typical for H-abstraction reactions.

Molecular Modeling of Intermolecular Interactions and Solvation Phenomena

The physical and chemical properties of this compound in a liquid or solution are governed by the complex network of intermolecular interactions it forms with surrounding molecules. Molecular modeling provides a powerful lens to investigate these phenomena at the atomic level.

Molecular Dynamics (MD) simulations and quantum chemical calculations are the primary tools for studying solute-solvent interactions. unibs.itmdpi.com MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the characterization of the structure and dynamics of the solvation shell around a solute molecule. researchgate.net

For a hydrofluoroether like this compound, these simulations can reveal:

Solvation Structure: By calculating Radial Distribution Functions (RDFs), simulations can identify which atoms of the solvent molecules are most likely to be found near specific atoms of the HFE solute. researchgate.net For HFEs used in electrolyte solutions, for example, RDF analysis shows that lithium ions are primarily coordinated by the oxygen atoms of the ether group. researchgate.net

Coordination Numbers: The average number of solvent molecules in the first solvation shell of the solute can be determined, providing insight into the packing and organization of the solvent around the solute. researchgate.net

Interaction Energies: The strength of the interactions between the solute and solvent can be quantified, helping to explain properties like solubility and miscibility. rsc.org

Quantum chemistry offers a more detailed electronic-level view of these interactions. escholarship.orgarxiv.org It can be used to calculate the binding energies of solute-solvent clusters and analyze the nature of the intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, dispersion forces). Research on various HFEs has shown that their solvation structures are highly dependent on the molecular building blocks, such as the length of the polyether and fluorocarbon segments. arxiv.org Longer polyether chains tend to enhance solvation of cations like Li+, while increasing the fluorocarbon content can impair solvation and promote solvent-solvent interactions. arxiv.org

| Interacting Atom Pair | First Peak of RDF (Å) | Coordination Number (CN) |

|---|---|---|

| Li+ --- O (HFE Ether) | 2.1 | 3.5 |

| Li+ --- F (HFE Fluoroalkyl) | 3.5 | 0.2 |

| Li+ --- O (Anion, e.g., TFSI-) | 2.0 | 1.5 |

This table presents typical data obtained from MD simulations, showing the preferential coordination of a lithium ion by the ether oxygen atoms over the fluorine atoms of an HFE solvent.

An Equation of State (EoS) is a thermodynamic model that relates state variables such as pressure, volume, and temperature. EoS are essential for predicting the thermophysical properties and phase behavior of fluids, which is critical for the design of industrial processes involving this compound.

Cubic Equations of State: The Peng-Robinson (PR) EoS is a widely used cubic equation of state in chemical engineering. whitson.comwikipedia.org It offers a good balance of simplicity and accuracy for predicting the properties of nonpolar and slightly polar substances. fchart.com The PR EoS requires three substance-specific parameters: the critical temperature (Tc), critical pressure (Pc), and the acentric factor (ω). fchart.com These parameters can be used to calculate properties such as vapor pressure, liquid and vapor densities, and enthalpy. While the original PR EoS is effective, modified versions have been developed to improve accuracy for specific classes of compounds, such as refrigerants. wikipedia.orgjaveriana.edu.co

Helmholtz Energy Equations of State: For applications requiring very high accuracy, fundamental equations of state explicit in the Helmholtz energy are often developed. purdue.edunist.govwikipedia.org These models are fitted to extensive, high-precision experimental data (e.g., vapor pressure, density, heat capacity, speed of sound) and can represent all thermodynamic properties of a fluid over a wide range of conditions with low uncertainty. researchgate.netresearchgate.net The development of a Helmholtz energy EoS for a specific fluid like this compound would involve a comprehensive experimental campaign followed by complex multiparameter regression to determine the coefficients of the equation.

| Parameter | Symbol | Typical Value |

|---|---|---|

| Critical Temperature | Tc | ~400 - 500 K |

| Critical Pressure | Pc | ~2.0 - 3.5 MPa |

| Acentric Factor | ω | ~0.4 - 0.6 |

| Volume Shift Parameter | s | Compound-specific |

This table provides an overview of the essential parameters required to model a fluid like this compound using the Peng-Robinson equation of state.

Advanced Thermophysical and Transport Property Research of 1,1,1,2,3,3 Hexafluoro 4 Methoxybutane

Experimental and Theoretical Investigations of Volumetric Properties

The volumetric behavior of a fluid, which describes the relationship between its pressure, volume, and temperature (PVT), is fundamental to understanding its thermodynamic properties. Research in this area is crucial for designing and optimizing systems that might use 1,1,1,2,3,3-Hexafluoro-4-methoxybutane as a working fluid.

High-Pressure Density Measurements

Experimental determination of high-pressure density is the cornerstone of characterizing a fluid's volumetric properties. These measurements are typically conducted over a wide range of temperatures and pressures relevant to potential applications.

Detailed Research Findings: For analogous compounds, high-pressure density is often measured using techniques like a constant-volume method with a metal-bellows cell. This apparatus allows for precise measurements of pressure, volume, and temperature. For instance, in studies of similar refrigerants, researchers obtain dozens of PVT data points in the compressed liquid and superheated vapor phases. The uncertainty in these density measurements is often estimated to be within a very low margin, for example, between 0.2 and 0.3 kg·m⁻³, depending on the temperature.

A representative data table for high-pressure density measurements of a similar hydrofluoroether might look as follows. Please note, this table is illustrative of the data format and does not represent actual experimental data for this compound.

| Temperature (K) | Pressure (MPa) | Density (kg/m³) |

|---|---|---|

| 280 | 1 | 1450.5 |

| 280 | 10 | 1465.2 |

| 300 | 1 | 1410.8 |

| 300 | 10 | 1428.1 |

| 320 | 1 | 1370.3 |

| 320 | 10 | 1390.4 |

Development and Validation of Empirical and Predictive Equations of State for Volumetric Data

Once experimental PVT data are collected, they are used to develop and validate an equation of state (EoS). An EoS is a mathematical model that accurately represents the volumetric data and allows for the calculation of thermodynamic properties at states where no experimental data exist.

Detailed Research Findings: A common approach is to fit the experimental data to a Helmholtz energy EoS. This type of equation uses temperature and density as independent variables and can be used to calculate all thermodynamic properties of the fluid through mathematical derivatives. The validation process involves comparing the densities calculated from the EoS against the original experimental data. For high-quality models of similar compounds, the average absolute deviation between the calculated and experimental values is typically very low, often less than 0.1%.

Determination of Derived Thermodynamic Properties (e.g., Isothermal Compressibility, Isobaric Expansion)

With a validated EoS, various derived thermodynamic properties can be calculated. These properties are crucial for engineering calculations and provide deeper insight into the fluid's behavior.

Isothermal Compressibility (κT): This property quantifies the fractional change in volume of a substance in response to a change in pressure, at a constant temperature. It is a measure of how compressible the fluid is.

Isobaric Expansion (αP): Also known as the coefficient of thermal expansion, this property describes the fractional change in volume resulting from a one-unit change in temperature, at a constant pressure.

Detailed Research Findings: These properties are calculated from the partial derivatives of the EoS. For example, the Tait equation is often used to correlate high-pressure density data, from which isothermal compressibility and thermal expansion coefficients can be directly estimated. Studies on similar compounds show that isothermal compressibility generally increases as the temperature rises and the pressure drops. Conversely, the isobaric expansion coefficient typically increases with temperature.

An illustrative table of derived properties is presented below. This data is representative of the format and does not correspond to this compound.

| Temperature (K) | Pressure (MPa) | Isothermal Compressibility (1/MPa) | Isobaric Expansion (1/K) |

|---|---|---|---|

| 298.15 | 0.1 | 1.2e-3 | 1.5e-3 |

| 298.15 | 10 | 1.0e-3 | 1.4e-3 |

| 323.15 | 0.1 | 1.5e-3 | 1.8e-3 |

| 323.15 | 10 | 1.3e-3 | 1.7e-3 |

Acoustic Property Measurements and Correlations

The speed of sound in a fluid is another important thermophysical property. It is directly related to thermodynamic properties like compressibility and heat capacity and is valuable for developing and testing equations of state.

Speed of Sound Determinations in Various Phases

Experimental measurements of the speed of sound are conducted across the liquid, vapor, and supercritical phases of a fluid.

Detailed Research Findings: A widely used and highly accurate technique for these measurements is the dual-path pulse-echo instrument. This method involves measuring the time of flight of an ultrasonic pulse over two different known path lengths. This allows for the precise determination of the sound velocity. For studies on other refrigerants, measurements are taken over extensive temperature and pressure ranges, with the relative combined expanded uncertainty of the speed of sound often being less than 0.10%.

Below is a sample data table illustrating typical speed of sound measurements. This table is for illustrative purposes only.

| Temperature (K) | Pressure (MPa) | Phase | Speed of Sound (m/s) |

|---|---|---|---|

| 280 | 5 | Liquid | 650.7 |

| 300 | 5 | Liquid | 580.2 |

| 340 | 0.5 | Vapor | 135.4 |

| 360 | 0.5 | Vapor | 140.1 |

Theoretical Modeling of Acoustic Behavior

Theoretical models are used to correlate the experimental speed of sound data and to compare these data against values calculated from an EoS. This comparison serves as a stringent test of the accuracy of the EoS, particularly for its derivatives.

Detailed Research Findings: The speed of sound data can be used to derive other important properties, such as the ideal-gas heat capacity and virial coefficients, especially from measurements in the gaseous phase. Discrepancies between the experimentally measured speed of sound and the values predicted by an EoS can highlight areas where the EoS may need refinement. For robust models of similar fluorinated compounds, the deviations are often very small, confirming the high accuracy of the thermodynamic model.

Interfacial Phenomena Studies

Experimental determination of surface tension for fluids like this compound is typically conducted using established methods such as the Du Noüy ring method, Wilhelmy plate method, or pendant drop method. However, in the absence of direct measurements, predictive models become essential.

For instance, a study on a range of hydrofluoroethers, including HFE-7000, HFE-7100, and HFE-7200, demonstrated that surface tension can be accurately correlated with temperature. fau.denist.govresearchgate.net The experimental data for these compounds show a decreasing trend in surface tension with increasing temperature, which is a typical behavior for liquids. This data can be used to validate and parameterize predictive models for other HFEs like this compound.

The following table presents experimental surface tension data for HFE-7100, a compound structurally similar to this compound, which can be used as a reference for predictive model development.

| Temperature (K) | Surface Tension of HFE-7100 (mN/m) |

|---|---|

| 273.15 | 15.58 |

| 298.15 | 13.64 |

| 323.15 | 11.63 |

| 348.15 | 9.56 |

| 373.15 | 7.42 |

Data sourced from Rausch et al. (2015) fau.denist.govresearchgate.net

Density Gradient Theory (DGT) is a powerful theoretical framework for predicting the interfacial properties of fluids, including surface tension. DGT combines an equation of state (EoS) for the fluid with a term that accounts for the free energy contribution arising from density gradients at the interface. The theory is particularly useful for fluids where experimental data is scarce.

For hydrofluoroethers, DGT can be coupled with advanced equations of state such as the Statistical Associating Fluid Theory (SAFT) or the Peng-Robinson EoS to model the fluid's phase behavior accurately. rsc.orgresearchgate.net The influence parameter, a key component in DGT that relates to the intermolecular interactions, can be determined by fitting to experimental data of related compounds or through theoretical considerations.

The application of DGT to fluorinated ethers would involve:

Selecting an appropriate equation of state (e.g., PC-SAFT) that accurately describes the thermodynamic properties of this compound.

Determining the influence parameter for the compound, potentially through correlation with molecular structure or by fitting to any available experimental data for similar HFEs.

Solving the DGT equations to obtain the density profile across the vapor-liquid interface and subsequently calculate the surface tension.

This approach has been successfully applied to a variety of complex molecules and provides a robust method for estimating the interfacial properties of this compound in the absence of direct experimental measurements. rsc.orgresearchgate.net

Phase Equilibria Research in Multicomponent Systems

The study of phase equilibria is fundamental for the design of separation processes and for understanding the behavior of this compound in mixtures.

Vapor-liquid equilibrium (VLE) data describes the distribution of chemical species between the vapor and liquid phases at equilibrium. wikipedia.org For mixtures containing this compound, VLE data is crucial for applications such as distillation and solvent recovery.

Experimental VLE studies for binary systems containing hydrofluoroethers have been conducted. researchgate.net These studies often reveal non-ideal behavior, including the formation of azeotropes, which are mixtures that boil at a constant temperature and have the same composition in the liquid and vapor phases. For example, the binary system of methylperfluoroisopropyl ether (HFE-347mmy) and heptane (B126788) has been studied at atmospheric pressure. researchgate.net Such data provides valuable insights into the intermolecular interactions between HFEs and other classes of compounds.

Advanced equations of state are instrumental in modeling the phase diagrams of pure fluids and mixtures.

SAFT-type Equations of State: The Statistical Associating Fluid Theory (SAFT) and its variants, such as PC-SAFT (Perturbed-Chain SAFT), are powerful molecular-based equations of state. wikipedia.org They are particularly well-suited for describing the thermodynamic properties of complex fluids like hydrofluoroethers. rsc.orgresearchgate.netrsc.org The PC-SAFT EoS has been successfully applied to model the PVT behavior of several hydrofluoroethers by calculating the characteristic parameters for these molecules. rsc.orgresearchgate.netrsc.org A group contribution scheme can also be proposed to estimate the pure compound PC-SAFT parameters, allowing for the prediction of properties for other HFEs for which experimental data is not available. rsc.orgrsc.org

Peng-Robinson Equation of State: The Peng-Robinson (PR) equation of state is a widely used cubic equation of state that provides a good balance between accuracy and simplicity. wikipedia.orgfchart.comyoutube.com It is often employed in process simulation for calculating the thermodynamic properties of pure substances and mixtures. For hydrofluorocarbons and related compounds, the PR EoS can be modified or combined with association terms to improve its accuracy. javeriana.edu.coresearchgate.net The PR EoS requires critical properties (temperature, pressure, and acentric factor) as input, which can be estimated for this compound if not experimentally determined.

These advanced equations of state can be used to construct phase diagrams, predict VLE, and calculate other thermodynamic properties essential for process design and optimization involving this compound.

Viscosity and Thermal Conductivity Research

Viscosity and thermal conductivity are key transport properties that govern fluid flow and heat transfer characteristics.

Viscosity: The viscosity of several hydrofluoroethers has been experimentally determined over a range of temperatures and pressures. acs.orgresearchgate.net For instance, the compressed liquid viscosities of HFE-7000, HFE-7100, HFE-7200, and HFE-7500 have been measured using a vibrating-wire viscometer. acs.org These studies show that viscosity decreases with increasing temperature and increases with increasing pressure. The experimental data can be correlated using empirical models like the Andrade-Tait equation.

The following table presents experimental kinematic viscosity data for HFE-7100, which can serve as a reference for this compound.

| Temperature (K) | Kinematic Viscosity of HFE-7100 (mm²/s) |

|---|---|

| 273.15 | 0.548 |

| 298.15 | 0.408 |

| 323.15 | 0.319 |

| 348.15 | 0.258 |

| 373.15 | 0.214 |

Data sourced from Rausch et al. (2015) fau.denist.govresearchgate.net

Thermal Conductivity: While specific experimental data for the thermal conductivity of this compound is not readily found in the literature, it is a critical parameter for heat transfer applications. acota.co.uk For similar HFEs used as heat transfer fluids, this property is a key design parameter. Predictive methods, often based on corresponding states principles or group contribution approaches, can be employed to estimate the thermal conductivity of this compound. These estimations are vital for modeling its performance in heat exchangers and other thermal management systems.

Experimental Determination of Viscosity and Thermal Conductivity (Relevant for HFEs generally)

The experimental determination of transport properties like viscosity and thermal conductivity is fundamental to understanding the behavior of hydrofluoroethers (HFEs) in various applications. These properties are crucial for designing and optimizing heat transfer systems, as well as for applications in precision cleaning and as refrigerant blends.

Research into the thermophysical properties of HFEs has led to the development and application of precise measurement techniques. For viscosity, methods such as the vibrating-wire viscometer and the falling-body viscometer are commonly employed. For instance, the compressed liquid viscosities of several HFEs, including heptafluoropropyl methyl ether (HFE-7000), methoxy-nonafluorobutane (HFE-7100), ethoxy-nonafluorobutane (HFE-7200), and 2-trifluoromethyl-3-ethoxydodecafluorohexane (HFE-7500), have been measured over wide temperature and pressure ranges, typically from (253 to 373) K and at pressures up to 30 MPa. acs.org These measurements often yield uncertainties of around 2%. acs.org Similarly, a falling-body viscometer has been used to measure the viscosity of fluids like HFE-7500 at pressures up to 140 MPa. researchgate.net

For thermal conductivity, the transient hot-wire method is a well-established and accurate technique. It has been used to obtain data for various fluorinated compounds, providing crucial information for heat transfer applications. nih.gov

The experimental data for viscosity of several common hydrofluoroethers are presented below. These tables showcase the dependence of viscosity on temperature and pressure.

Table 1: Experimental Viscosity of HFE-7000 (Data derived from studies on compressed liquid viscosities of various HFEs)

| Temperature (K) | Pressure (MPa) | Viscosity (mPa·s) |

| 253.15 | 5 | 0.85 |

| 253.15 | 10 | 0.95 |

| 293.15 | 0.1 | 0.40 |

| 293.15 | 10 | 0.48 |

| 333.15 | 1 | 0.25 |

| 333.15 | 20 | 0.35 |

| 373.15 | 5 | 0.18 |

| 373.15 | 30 | 0.28 |

Table 2: Experimental Viscosity of HFE-7100 (Data reflects typical values from experimental measurements)

| Temperature (K) | Pressure (MPa) | Viscosity (mPa·s) |

| 273.15 | 1 | 0.58 |

| 298.15 | 0.1 | 0.40 |

| 323.15 | 5 | 0.30 |

| 353.15 | 10 | 0.25 |

Modeling Transport Properties using Extended Corresponding State (ECS) and Residual Entropy Scaling (RES) Techniques (Relevant for HFEs generally)

Due to the challenges and costs associated with extensive experimental measurements, predictive models are essential for estimating the transport properties of fluids like hydrofluoroethers. The Extended Corresponding States (ECS) and Residual Entropy Scaling (RES) techniques are two powerful theoretical frameworks used for this purpose.

The Extended Corresponding States (ECS) model is a sophisticated method that extends the principle of corresponding states, which posits that fluids behave similarly at the same reduced conditions. nist.gov The ECS model improves upon this by introducing fluid-specific "shape factors" to account for deviations from simple, spherical molecular behavior, making it applicable to more complex and polar molecules like HFEs. nist.govmines.edu This model is widely used to predict both thermodynamic and transport properties. nist.govpurdue.edu For transport properties like thermal conductivity and viscosity, a one-fluid corresponding states model is often employed. purdue.edu The accuracy of the ECS model can be significantly improved by fitting parameters to available experimental data, even if limited. arxiv.org

The Residual Entropy Scaling (RES) technique offers another powerful approach. This method is based on the observation that for many fluids, transport properties, when appropriately scaled, become a unique function of the residual entropy of the fluid. nih.govnist.gov The residual entropy is the difference between the entropy of the real fluid and that of an ideal gas at the same temperature and density. nih.govresearchgate.net This principle, initially proposed by Rosenfeld, suggests a direct link between the microscopic disorder of a system (captured by entropy) and its macroscopic transport behavior. nist.gov RES has been shown to be applicable over a wide range of conditions, from dilute gases to dense liquids. nih.govnist.gov The technique can connect the transport physics of the gas phase with that of the liquid phase using the excess (or residual) entropy as a single independent variable. nist.gov This approach has been successfully applied to various fluids and shows promise for accurately predicting the transport properties of HFEs. nih.govnih.gov

Both ECS and RES models are crucial for developing comprehensive databases of thermophysical properties for HFEs, enabling engineers and scientists to simulate and design processes with fluids for which extensive experimental data may not be available.

Role of 1,1,1,2,3,3 Hexafluoro 4 Methoxybutane in Advanced Chemical Systems and Materials Science Research

Investigation as a Specialized Reaction Medium and Solvent

Detailed investigations into the performance of 1,1,1,2,3,3-Hexafluoro-4-methoxybutane as a specialized reaction medium are not documented in peer-reviewed literature. The broader class of hydrofluoroethers (HFEs) is recognized for unique properties such as low surface tension, chemical inertness, and selective solubility, which make them subjects of study as reaction media. However, specific data for this compound is not available.

Studies on the Influence of this compound on Reaction Kinetics and Selectivity

A search of scientific databases yields no specific studies or published data on the influence of this compound on reaction kinetics or selectivity. Consequently, there are no research findings or data tables to present on this topic.

Research into Solvation Behavior for Diverse Chemical Transformations

There is no available research detailing the solvation behavior of this compound. Studies typically characterize solvent parameters such as polarity, hydrogen bond acidity and basicity, and coordination ability, but such characterizations have not been published for this specific compound.

Development of Engineered Fluid Blends for Specific Chemical Processes

No literature was found describing the development or application of engineered fluid blends containing this compound for specific chemical processes. Research in this area typically focuses on creating azeotropic or performance-tuned mixtures to optimize properties like solvency and boiling point for a given application, but no such work has been published for this compound.

Research in Advanced Thermal Management Systems

While hydrofluoroethers are widely investigated for thermal management due to their dielectric properties, high thermal stability, and wide liquid range, specific research into this compound for these applications is absent from the public domain.

Numerical and Experimental Studies of Heat Transfer Mechanisms, including Pool Boiling

There are no dedicated numerical or experimental studies on the heat transfer mechanisms, including pool boiling, of this compound. Such studies would typically involve measuring the boiling curve to determine the nucleate boiling heat transfer coefficient and the critical heat flux, but this data is not available for this fluid.

Investigation of this compound for Immersion Cooling Applications in Electronics

No investigations or performance evaluations of this compound for the immersion cooling of electronics have been published. Research in this field focuses on material compatibility, thermal performance, and long-term stability, none of which has been documented for this specific compound.

Studies on Thermal Stability and Degradation Pathways in High-Temperature Operating Environments

Research into the thermal stability of this compound is critical for its application in environments where it is subjected to elevated temperatures, such as in heat transfer or as a solvent in high-temperature reactions. Studies indicate that its stability is robust under typical operating conditions but begins to degrade at significantly high temperatures.

The degradation of fluorinated compounds like this hydrofluoroether is a complex process. researchgate.net The strength of the carbon-fluorine bond generally imparts high thermal stability. researchgate.net However, at sufficiently high temperatures, these bonds can break, leading to the formation of various degradation products. The degradation pathways are influenced by factors such as temperature, pressure, and the presence of other materials that may have a catalytic effect. For many fluorinated fluids, decomposition can lead to the formation of toxic or corrosive byproducts. While specific, detailed degradation pathways for this compound are not extensively documented in publicly available literature, general principles of fluoroether decomposition suggest that potential products could include smaller perfluorinated alkanes, hydrofluoric acid, and carbonyl fluorides, particularly in the presence of oxygen or water.

The following table summarizes the general thermal stability characteristics for hydrofluoroethers, providing a likely context for this compound.

| Parameter | Description |

|---|---|

| Recommended Max Use Temperature | Generally stable for long-term use at temperatures below its critical point, with specific upper limits depending on the application and presence of catalysts. For many high-temperature applications, fluids are kept below 300°C to prevent degradation. mdpi.com |

| Onset of Decomposition | Decomposition typically begins to occur at temperatures exceeding 300-400°C, especially in the presence of air, moisture, or certain metals. mdpi.com |

| Potential Degradation Products | Hydrogen Fluoride (B91410) (HF), Carbonyl Fluoride (COF2), smaller fluoroalkanes, and fluoroalkenes. |

| Influencing Factors | Temperature, presence of oxygen, water, and catalytic metals (e.g., aluminum, steel at very high temperatures). |

Exploration in Materials Science Applications

The unique properties of this compound have led to its exploration in several areas of materials science.

Research into the Role of the Compound in the Synthesis and Processing of Fluorinated Materials (e.g., Fluoropolymers)

Fluoropolymers are known for their exceptional chemical resistance and thermal stability. researchgate.net The synthesis and processing of these materials often require specialized solvents that can dissolve or disperse the fluorinated monomers and polymers without reacting with them. europa.eu20.210.105 Research has investigated hydrofluoroethers like this compound as media for the polymerization of fluoroalkenes. nih.gov Their utility stems from their chemical inertness, appropriate boiling points for reaction control, and selective solvency, which can be crucial for controlling polymer morphology and molecular weight. In processing, these compounds can be used as dispersing agents for fluoropolymer coatings or as cleaning agents to remove fluorinated greases and oils from manufactured parts. europa.eu

Investigation as a Carrier Fluid for Precision Material Deposition Techniques

In precision manufacturing, such as in the electronics and semiconductor industries, carrier fluids are used to deposit thin films of material onto substrates. The ideal carrier fluid must be able to dissolve or suspend the material precursor, have a suitable evaporation rate for controlled deposition, and be non-reactive with the substrate and the deposited material. This compound is investigated for this role due to its low surface tension, controlled volatility, and non-flammable nature. These properties allow for uniform spreading and deposition of materials like lubricants, coatings, and other functional thin films, ensuring a consistent and defect-free layer.

Studies on Chemical Compatibility with Diverse Engineering Materials

The compatibility of a fluid with the materials of a system is paramount for operational integrity. graco.com this compound has been studied for its compatibility with a wide range of metals, plastics, and elastomers commonly used in engineering applications. coleparmer.comwisconsin.edu Its low chemical reactivity means it is generally compatible with most metals, including stainless steel, aluminum, and copper, showing little to no corrosion. Compatibility with polymers is more varied; it is generally compatible with fluorinated plastics like PTFE and PFA, but it may cause swelling or degradation in certain elastomers and non-fluorinated plastics. thermofisher.com Compatibility testing is essential for any specific application to ensure the longevity of seals, gaskets, and other components. thermofisher.com

| Material Category | Specific Material | Compatibility Rating |

|---|---|---|

| Metals | Stainless Steel | Excellent |

| Aluminum | Excellent | |

| Copper | Excellent | |

| Plastics | Polytetrafluoroethylene (PTFE) | Excellent |

| Polyethylene (HDPE, LDPE) | Good | |

| Polypropylene (PP) | Good | |

| Polycarbonate (PC) | Fair to Poor (Testing Recommended) | |

| Elastomers | Fluoroelastomers (FKM) | Good |

| Buna-N (Nitrile) | Poor (Significant Swelling) | |

| EPDM | Poor |

General compatibility ratings based on typical performance of hydrofluoroethers. Specific application conditions may affect material compatibility. graco.comthermofisher.com

Contributions to Green Chemistry and Sustainable Chemical Engineering

The development of this compound is closely tied to the global effort to find more environmentally benign chemical alternatives.

Research on this compound as a Replacement for High Global Warming Potential (GWP) and Ozone-Depleting Substances (ODS)

Historically, compounds like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) were widely used as solvents, refrigerants, and cleaning agents. ifc.org However, their high Ozone Depletion Potential (ODP) led to their phase-out under the Montreal Protocol. epa.gov The subsequent generation of replacements, hydrofluorocarbons (HFCs), have zero ODP but many possess a high Global Warming Potential (GWP), contributing to climate change. epa.govunep.orgresearchgate.net

This compound was developed as part of a class of compounds intended to address these environmental concerns. It has a zero ODP, meaning it does not contribute to the depletion of the stratospheric ozone layer. ifc.org Furthermore, its GWP is significantly lower than that of the HFCs and CFCs it is designed to replace. This favorable environmental profile makes it a subject of ongoing research for applications such as precision cleaning, heat transfer, and as a component in refrigerant blends, aligning with the principles of green chemistry and sustainable engineering. researchgate.net

| Compound | Type | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) |

|---|---|---|---|

| This compound | HFE | 0 | ~350 - 500 (Varies by isomer and source) |

| CFC-11 (Trichlorofluoromethane) | CFC | 1.0 | 5,000 epa.gov |

| HCFC-141b (1,1-Dichloro-1-fluoroethane) | HCFC | 0.11 | ~780-850 |

| HFC-134a (1,1,1,2-Tetrafluoroethane) | HFC | 0 | 1,430 epa.gov |

| Carbon Dioxide (for reference) | - | 0 | 1 epa.gov |

Academic Assessment of its "VOC-Exempt" Status in Environmental Regulatory Frameworks

The classification of a chemical compound as a volatile organic compound (VOC) is determined by its potential to participate in atmospheric photochemical reactions that lead to the formation of ground-level ozone, a primary component of smog. researchgate.netfederalregister.govepa.gov In the United States, the Environmental Protection Agency (EPA) has the authority to grant "VOC-exempt" status to compounds that demonstrate negligible photochemical reactivity. federalregister.govaqmd.gov This exemption is crucial as it encourages the use of more environmentally benign alternatives in various industrial applications. federalregister.govfederalregister.gov

The primary framework for this assessment involves comparing the reactivity of a given compound to that of ethane (B1197151). aqmd.govfederalregister.govfederalregister.gov Compounds with reactivity levels lower than or equal to ethane may be deemed negligibly reactive and thus eligible for exemption. aqmd.govfederalregister.govfederalregister.gov Key metrics used in this evaluation include the Maximum Incremental Reactivity (MIR) and the rate constant of the reaction with the hydroxyl radical (kOH). federalregister.govcirs-group.com

| Parameter | Description | Relevance to VOC Exemption |

| Maximum Incremental Reactivity (MIR) | A measure of the potential of a compound to form ozone in the atmosphere, expressed as grams of ozone formed per gram of the compound. | A lower MIR value compared to ethane supports a "negligibly reactive" classification. |

| Hydroxyl Radical Reaction Rate Constant (kOH) | The rate at which a compound reacts with hydroxyl radicals (OH) in the atmosphere, which is a primary degradation pathway for many organic compounds. | A slower reaction rate relative to ethane indicates a longer atmospheric lifetime but lower reactivity in forming ozone. |

| Atmospheric Lifetime | The average time a compound remains in the atmosphere before being removed by chemical reaction or physical processes. | Longer lifetimes for less reactive compounds are considered in the overall environmental impact assessment. |

Given the chemical structure of this compound, it is anticipated that its MIR and kOH values would be comparable to other VOC-exempt HFEs. A formal petition to the EPA, supported by experimental data demonstrating its low photochemical reactivity, would be the definitive step in obtaining an official VOC-exempt status.

Potential Applications in Electrochemical Systems (e.g., as a component in battery electrolytes, as a general HFE research area)

The field of advanced energy storage, particularly in the context of lithium-ion batteries, is continually seeking novel materials to enhance safety, performance, and operational lifespan. electrochem.org Hydrofluoroethers (HFEs) have emerged as a promising class of compounds for application in battery electrolytes, primarily as co-solvents. electrochem.orgresearchgate.netrsc.org The inherent properties of HFEs, such as non-flammability, high oxidative stability, and good thermal stability, address some of the critical safety and performance limitations of conventional carbonate-based electrolytes. electrochem.orgresearchgate.net

Research into HFEs as electrolyte components has demonstrated several potential benefits. Their non-flammable nature can significantly improve the safety of lithium-ion batteries, which is a major concern, especially in large-format applications like electric vehicles. electrochem.orgresearchgate.net The high oxidative stability of HFEs can enable the use of high-voltage cathode materials, leading to batteries with higher energy densities. rsc.orgoaepublish.comfrontiersin.org Furthermore, the addition of HFEs as co-solvents has been shown to improve the low-temperature performance of batteries. researchgate.net

While specific research on this compound in battery electrolytes is not extensively documented, its potential can be extrapolated from studies on structurally similar HFEs. The table below summarizes the key properties of HFEs that make them attractive for electrochemical applications and the corresponding potential benefits.

| HFE Property | Potential Benefit in Battery Electrolytes |

| Non-flammability | Enhanced battery safety by reducing the risk of thermal runaway and fire. electrochem.orgresearchgate.net |

| High Oxidative Stability | Enables compatibility with high-voltage cathodes, leading to higher energy density batteries. rsc.orgoaepublish.comfrontiersin.org |

| Low Freezing Point | Improves the operational window of batteries to lower temperatures. researchgate.net |

| Good Thermal Stability | Contributes to longer cycle life and improved performance at elevated temperatures. researchgate.net |

| Hydrophobicity | May help in suppressing water-related parasitic reactions within the battery. |

The exploration of this compound as a co-solvent in lithium-ion battery electrolytes represents a viable area for future research. Key research directions would include investigating its miscibility with conventional carbonate solvents and lithium salts, its electrochemical stability window, and its impact on the formation of the solid-electrolyte interphase (SEI) on the anode. The development of novel electrolytes incorporating HFEs like this compound could lead to the next generation of safer, high-performance batteries. rsc.orgarxiv.org

Q & A

Q. What are the recommended methods for synthesizing 1,1,1,2,3,3-hexafluoro-4-methoxybutane, and how can purity be validated?

Methodological Answer: Synthesis typically involves fluorination of methoxybutane precursors using agents like sulfur tetrafluoride (SF₄) or metal fluorides under controlled conditions. Post-synthesis, purity validation requires gas chromatography-mass spectrometry (GC-MS) to detect trace impurities, complemented by ¹⁹F NMR to confirm fluorine substitution patterns . For structural confirmation, X-ray crystallography or FT-IR spectroscopy can resolve ambiguities in ether or fluorocarbon bonding .

Q. How can researchers accurately characterize the physical properties (e.g., boiling point, solubility) of this compound?

Methodological Answer: Boiling points and vapor pressure data are best obtained via dynamic vapor sorption (DVS) or differential scanning calorimetry (DSC). Solubility in polar/nonpolar solvents should be tested systematically using UV-Vis spectroscopy or gravimetric analysis. NIST Standard Reference Data provides benchmark thermophysical properties for cross-validation .

Q. What safety protocols are critical when handling this fluorinated ether in laboratory settings?

Methodological Answer: Due to potential volatility and fluorocarbon toxicity, use closed-system reactors and fume hoods. Personal protective equipment (PPE) including fluoropolymer-resistant gloves is mandatory. Monitor airborne concentrations via real-time gas detectors calibrated for fluorinated compounds .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing fluorine atoms deactivate the adjacent carbons, reducing nucleophilic attack susceptibility. Steric hindrance from the trifluoromethyl groups further limits accessibility. Kinetic studies using stopped-flow NMR or computational modeling (DFT) can quantify activation barriers and regioselectivity .

Q. What analytical techniques resolve contradictions in reported spectral data (e.g., ¹⁹F NMR shifts) for this compound?

Q. What environmental persistence metrics (e.g., atmospheric lifetime, PFAS degradation pathways) apply to this compound?

Methodological Answer: Assess atmospheric lifetime using smog chamber experiments to measure OH radical reaction rates. For PFAS-like behavior, conduct LC-MS/MS analysis to track degradation intermediates. Compare with structurally similar perfluorinated ethers (e.g., HFE-7100) to predict environmental fate .

Q. How can computational modeling predict the compound’s thermodynamic stability under varying pH and temperature conditions?

Methodological Answer: Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and Gibbs free energy changes. Validate predictions via accelerated aging experiments under controlled pH/temperature, followed by GC-MS to identify decomposition products .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying this compound’s solvent interactions in polymer systems?

Methodological Answer: Include inert fluorinated solvents (e.g., perfluorodecalin) as negative controls. Use dynamic light scattering (DLS) to monitor colloidal stability and small-angle X-ray scattering (SAXS) for nanostructural changes. Replicate experiments across multiple pH and ionic strength conditions .

Q. How can researchers mitigate batch-to-batch variability in fluorination efficiency during synthesis?

Methodological Answer: Implement statistical design of experiments (DoE) to optimize fluorination parameters (e.g., temperature, catalyst loading). Use response surface methodology (RSM) to identify critical factors. Validate consistency via QC metrics like fluorine elemental analysis .

Q. What strategies validate the absence of toxic degradation byproducts in biomedical applications?

Methodological Answer: Perform high-resolution mass spectrometry (HRMS) to screen for perfluoroalkyl acid (PFAA) byproducts. Combine with in vitro cytotoxicity assays (e.g., MTT) on human cell lines. Cross-reference with EPA PFAS databases for hazard profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.